Ethanol, 2-amino-, nitrate (1:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

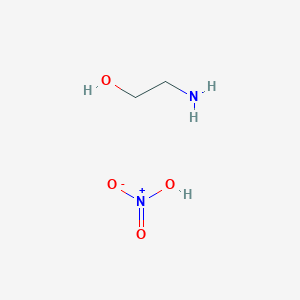

Ethanol, 2-amino-, nitrate (1:1) is a chemical compound that consists of an ethanol molecule with an amino group attached to the second carbon and a nitrate group forming a 1:1 complex

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-amino-, nitrate (1:1) typically involves the reaction of ethanolamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HNO}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \cdot \text{NO}_3 ]

Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-amino-, nitrate (1:1) involves the careful handling of nitric acid and ethanolamine. The reaction is typically conducted in a reactor equipped with temperature control to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: Ethanol, 2-amino-, nitrate (1:1) can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.

Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroethanol or other nitro derivatives.

Reduction: Formation of ethylamine or other amine derivatives.

Substitution: Formation of substituted ethanol derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethanolamine nitrate is primarily utilized in the pharmaceutical industry for the synthesis of various drugs. It serves as an intermediate in the production of:

- Antibiotics : Ethanolamine derivatives are precursors to several antibiotic compounds, enhancing their efficacy and stability.

- Antihistamines : The compound is used in synthesizing antihistamines that treat allergic reactions.

- Anti-inflammatory Agents : Ethanolamine derivatives are involved in the development of medications that reduce inflammation.

Case Study : A study demonstrated that ethanolamine can be converted into ethylenediamine through a reaction with ammonia. Ethylenediamine is a key precursor for the widely used chelating agent EDTA, which is essential in various medical and industrial applications .

Agricultural Applications

In agriculture, ethanolamine nitrate is employed as a nitrogen source in fertilizers. Its role includes:

- Soil Nutrient Enhancement : Ethanolamine nitrate provides essential nitrogen for plant growth, improving crop yields.

- Pesticide Formulation : It acts as a surfactant in pesticide formulations, enhancing the effectiveness of active ingredients.

Data Table 1: Nitrogen Content in Fertilizers

| Fertilizer Type | Nitrogen Content (%) |

|---|---|

| Urea | 46 |

| Ammonium Nitrate | 34 |

| Ethanolamine Nitrate | 20 |

Industrial Applications

Ethanolamine nitrate finds utility in various industrial processes:

- Gas Scrubbing : It is used in gas treatment processes to remove acidic gases such as carbon dioxide and hydrogen sulfide from industrial emissions .

- Corrosion Inhibition : The compound serves as a corrosion inhibitor in metalworking fluids and cooling systems.

Case Study : In a study focused on gas scrubbing technologies, ethanolamine solutions were shown to effectively reduce CO2 emissions from flue gases by up to 90%, demonstrating significant environmental benefits .

Chemical Synthesis

Ethanolamine nitrate is also significant in organic synthesis:

- Intermediate for Chemical Reactions : It acts as a building block for synthesizing various organic compounds, facilitating reactions such as alkylation and acylation.

- Catalyst in Organic Reactions : The compound can function as a catalyst in specific organic transformations, enhancing reaction rates and yields.

Data Table 2: Synthesis Pathways Involving Ethanolamine Nitrate

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | Amino Alcohols | 85 |

| Acylation | Amides | 90 |

| Nitration | Nitro Compounds | 75 |

Safety and Environmental Considerations

While ethanolamine nitrate has numerous applications, safety assessments are crucial due to its potential toxicity. Studies indicate that exposure can lead to skin irritation and respiratory issues; thus, proper handling and safety protocols are essential .

Mécanisme D'action

The mechanism of action of Ethanol, 2-amino-, nitrate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrate group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Ethanolamine: Similar in structure but lacks the nitrate group.

Nitroethanol: Contains a nitro group instead of an amino group.

Aminoethanol: Similar to ethanolamine but with different functional groups.

Uniqueness: Ethanol, 2-amino-, nitrate (1:1) is unique due to the presence of both an amino group and a nitrate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Propriétés

Numéro CAS |

20748-72-5 |

|---|---|

Formule moléculaire |

C2H8N2O4 |

Poids moléculaire |

124.10 g/mol |

Nom IUPAC |

2-aminoethanol;nitric acid |

InChI |

InChI=1S/C2H7NO.HNO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H,2,3,4) |

Clé InChI |

WAFNMNCIAQAQJU-UHFFFAOYSA-N |

SMILES canonique |

C(CO)N.[N+](=O)(O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.